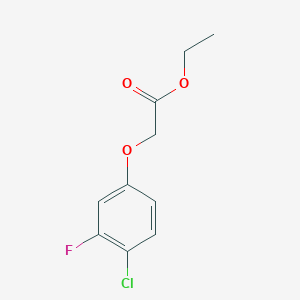

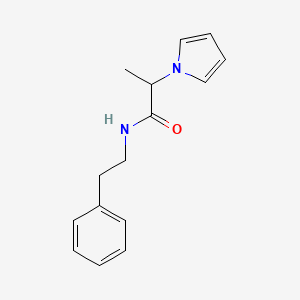

![molecular formula C18H19Cl2N3O3S B2701274 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide CAS No. 700855-87-4](/img/structure/B2701274.png)

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide” is a chemical compound with a molecular weight of 428.3g/mol. It is related to other compounds such as “ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate” which has a molecular weight of 312.39 .

Synthesis Analysis

The synthesis of related compounds involves the use of various techniques. For instance, the synthesis of functionalized 5-(4-arylpiperazin-1-yl)-N-arylpentanamides involves the use of a potent D3 ligand with a high level of selectivity for D3 over D2 . Another study involved the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibitors and Anticonvulsant Activity

One significant area of application for benzenesulfonamide derivatives, which share a structural similarity with "2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide," is their role as carbonic anhydrase (CA) inhibitors. These compounds have been studied for their potent inhibitory action against human carbonic anhydrase isoforms, which are enzymes involved in various physiological processes, including respiration and acid-base balance. Notably, some derivatives have shown promising results as anticonvulsants, providing effective seizure protection in animal models. This suggests potential therapeutic applications in epilepsy treatment (Mishra et al., 2017).

ACAT Inhibitors for Cholesterol Management

Another research direction involves the development of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitors. Piperazine derivatives, by incorporating specific structural elements, have demonstrated potent inhibitory effects on ACAT-1, an enzyme crucial for cholesterol homeostasis. These findings underscore the potential of such compounds in treating diseases associated with ACAT-1 overexpression, hinting at their application in cardiovascular disease management and treatment (Shibuya et al., 2018).

Antimicrobial and Anticancer Applications

Compounds structurally related to "this compound" have been explored for their antimicrobial properties, showing efficacy against a variety of bacterial and fungal strains. This indicates their potential as lead compounds for developing new antimicrobial agents. Furthermore, some derivatives exhibit anticancer activity, suggesting their utility in cancer research and therapy development (Mehta et al., 2019).

Neurokinin-1 (NK1) Receptor Antagonists

Research into benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, a compound closely related to our subject, has shown that these derivatives possess significant biological activities. Their interaction with NK1 receptors, which are implicated in pain perception and mood regulation, reveals their potential in developing treatments for conditions associated with these receptors, such as depression and anxiety disorders (Khan et al., 2019).

Propriétés

IUPAC Name |

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2N3O3S/c19-14-6-7-16(20)17(12-14)21-18(24)13-22-8-10-23(11-9-22)27(25,26)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELMLSPKOVMFBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2701192.png)

![9-(furan-2-ylmethyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2701197.png)

![N-cyclopentyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2701199.png)

![N-(3,5-dimethylphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2701202.png)

![2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B2701204.png)

![3-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B2701205.png)

![3-Methyl-6-[4-(4-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2701211.png)

![2-isopropyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2701212.png)